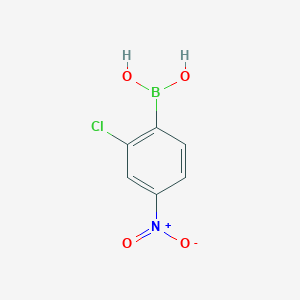
Ácido 2-cloro-4-nitrofenilborónico
Descripción general
Descripción
2-Chloro-4-nitrophenylboronic acid is a useful research compound. Its molecular formula is C6H5BClNO4 and its molecular weight is 201.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-4-nitrophenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-nitrophenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones de detección
Ácido 2-cloro-4-nitrofenilborónico: se utiliza en diversas aplicaciones de detección debido a su capacidad de interactuar con dioles y bases de Lewis fuertes como aniones fluoruro o cianuro. Esta interacción es fundamental en los ensayos homogéneos y la detección heterogénea, incluso en la interfaz del material de detección o dentro de la muestra a granel .
Etiquetado biológico y manipulación de proteínas
La interacción clave del compuesto con los dioles también se extiende al etiquetado biológico y la manipulación de proteínas. Es fundamental para modificar proteínas, lo cual es esencial para comprender las funciones e interacciones de las proteínas dentro de los sistemas biológicos .
Desarrollo de terapias
Los ácidos borónicos, incluido el ácido 2-cloro-4-nitrofenilborónico, se están explorando por su potencial en el desarrollo de terapias. Sus propiedades únicas les permiten interferir en las vías de señalización, inhibir las enzimas y servir como sistemas de administración celular .
Tecnologías de separación
En las tecnologías de separación, el ácido 2-cloro-4-nitrofenilborónico se puede utilizar para la electroforesis de moléculas glicosiladas, lo cual es significativo para el análisis de glicoproteínas y otras proteínas modificadas postraduccionalmente .
Ciencia de los materiales
Este compuesto sirve como bloque de construcción en la ciencia de los materiales, particularmente en la creación de micropartículas para métodos analíticos y polímeros para sistemas de liberación controlada, como la administración de insulina .
Catálisis
This compound: participa en la catálisis, donde puede catalizar la funcionalización regioselectiva de dioles, carbohidratos y reacciones de apertura de anillo de epóxidos. Esto es crucial para la síntesis de moléculas orgánicas complejas .
Mecanismo De Acción
Target of Action
2-Chloro-4-nitrophenylboronic acid is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary target of 2-Chloro-4-nitrophenylboronic acid in this reaction is the palladium catalyst .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, 2-Chloro-4-nitrophenylboronic acid acts as a nucleophile . It undergoes transmetalation, a process where it transfers its organic group to the palladium catalyst . This results in the formation of a new carbon–carbon bond .
Biochemical Pathways
The degradation of 2-Chloro-4-nitrophenylboronic acid has been reported to occur via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium, Cupriavidus sp. CNP-8 . This pathway is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative 2-Chloro-4-nitrophenylboronic acid-utilizers .
Pharmacokinetics
Its molecular weight is 20137 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the action of 2-Chloro-4-nitrophenylboronic acid in the Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon–carbon bond . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of 2-Chloro-4-nitrophenylboronic acid in the Suzuki–Miyaura cross-coupling reaction is influenced by various environmental factors. The reaction conditions are exceptionally mild and tolerant to various functional groups . The stability of 2-Chloro-4-nitrophenylboronic acid also contributes to its efficacy in this reaction .
Análisis Bioquímico
Biochemical Properties
2-Chloro-4-nitrophenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This compound interacts with various enzymes and proteins, including those involved in the degradation of chlorinated nitrophenols. For instance, it has been observed to interact with FAD-dependent monooxygenases, which catalyze the conversion of 2-chloro-4-nitrophenol to benzenetriol . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to the activation or inhibition of enzymatic activity.
Cellular Effects
2-Chloro-4-nitrophenylboronic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the degradation pathways of chlorinated nitrophenols in bacterial cells, leading to changes in metabolic flux and the production of intermediate metabolites . Additionally, this compound can impact cell signaling pathways by modulating the activity of enzymes involved in signal transduction, thereby influencing gene expression and cellular responses to environmental stimuli.
Molecular Mechanism
The molecular mechanism of action of 2-Chloro-4-nitrophenylboronic acid involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. This compound can form covalent bonds with the active sites of enzymes, such as FAD-dependent monooxygenases, resulting in the conversion of 2-chloro-4-nitrophenol to benzenetriol . This interaction is crucial for the degradation of chlorinated nitrophenols and the regulation of metabolic pathways in bacterial cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-4-nitrophenylboronic acid can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies may result in alterations in cellular function and metabolic processes.
Dosage Effects in Animal Models
The effects of 2-Chloro-4-nitrophenylboronic acid vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects on metabolic pathways and enzyme activity. At higher doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels.
Metabolic Pathways
2-Chloro-4-nitrophenylboronic acid is involved in various metabolic pathways, particularly those related to the degradation of chlorinated nitrophenols. It interacts with enzymes such as FAD-dependent monooxygenases and dioxygenases, which catalyze the conversion of chlorinated nitrophenols to intermediate metabolites like benzenetriol and maleylacetate . These interactions play a crucial role in regulating metabolic flux and maintaining cellular homeostasis.
Transport and Distribution
Within cells and tissues, 2-Chloro-4-nitrophenylboronic acid is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells, where it can exert its biochemical effects . The transport and distribution mechanisms are essential for ensuring the compound’s availability at the site of action.
Subcellular Localization
The subcellular localization of 2-Chloro-4-nitrophenylboronic acid is critical for its activity and function. This compound is often directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound interacts with the appropriate biomolecules and enzymes, thereby regulating its biochemical activity and cellular effects.
Propiedades
IUPAC Name |
(2-chloro-4-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BClNO4/c8-6-3-4(9(12)13)1-2-5(6)7(10)11/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGPTZONRAXNDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)[N+](=O)[O-])Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1436612-57-5 | |
| Record name | 2-Chloro-4-nitrophenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




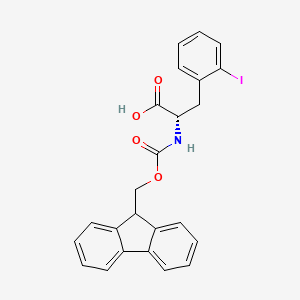
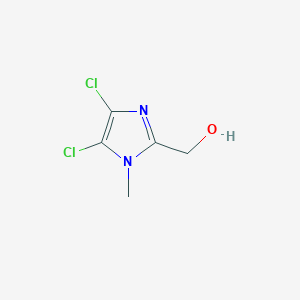
![1,9-Diazaspiro[5.5]undecane-3-carboxylic acid tert-butyl ester](/img/structure/B1456012.png)

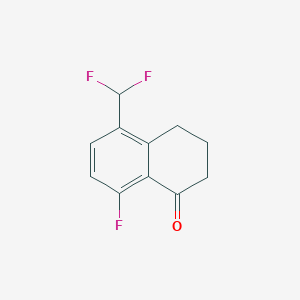
![[3-(1-methyl-1H-imidazol-2-yl)phenyl]amine dihydrochloride](/img/structure/B1456017.png)
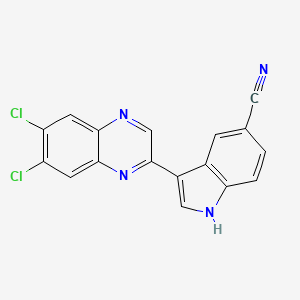
![8-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1456019.png)
![[1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride](/img/structure/B1456020.png)
![Methyl 3-fluoro-4-{[(2-hydroxyphenyl)methyl]amino}benzoate](/img/structure/B1456021.png)
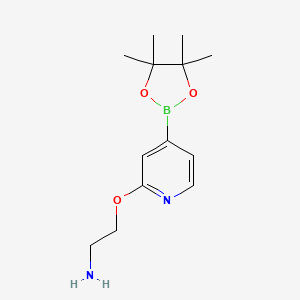
![2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B1456023.png)
